molecular formula C13H18N2O3 B2907463 1-(1-(Cyclopentanecarbonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1904072-06-5

1-(1-(Cyclopentanecarbonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No. B2907463
CAS RN: 1904072-06-5
M. Wt: 250.298
InChI Key: CSIKZFAECRVFAV-UHFFFAOYSA-N
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Description

The compound “1-(1-(Cyclopentanecarbonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature .


Synthesis Analysis

The synthesis of pyrrolidine derivatives is based on two main strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The non-H atoms are nearly coplanar, with a maximum deviation .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives have been used to efficiently explore the pharmacophore space due to sp3-hybridization . The introduction of heteroatomic fragments in these molecules is a common choice, considering that they are useful tools for modifying physicochemical parameters .


Physical And Chemical Properties Analysis

Pyrrolidine derivatives comply with Lipinski and Veber rules, as they possess fewer than 5 HBD, fewer than 10 HBA, MW below 500 Da, log p value < 5, NBR fewer than 10 and PSA value lower than 140 Å .

Future Directions

The future directions in the field of pyrrolidine derivatives involve the design of new compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

properties

IUPAC Name

1-[1-(cyclopentanecarbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-11-5-6-12(17)15(11)10-7-14(8-10)13(18)9-3-1-2-4-9/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIKZFAECRVFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CC(C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(Cyclopentanecarbonyl)azetidin-3-yl)pyrrolidine-2,5-dione

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